C5-Isopropoxy Substitution Confers Nanomolar Xanthine Oxidase Inhibitory Potency in the 2-(Indol-2-yl)Thiazole Chemotype
In a congeneric series of 2-(indol-2-yl)thiazole derivatives evaluated as xanthine oxidase (XO) inhibitors, the compound bearing a 5-isopropoxy group (9m) was identified as the most potent analogue. The 5-isopropoxy substitution was essential for achieving nanomolar activity . While the target compound itself (ethyl ester) is the synthetic precursor to the free carboxylic acid required for this pharmacophore, the data establish isopropoxy as a privileged substituent at this position, distinguishing it from methyl, ethyl, or unsubstituted analogues.
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.1 nM (for the 5-isopropoxy-containing analogue 9m; target compound is the corresponding ethyl ester precursor) |
| Comparator Or Baseline | Other C5-alkoxy or C5-unsubstituted indole analogues in the series (exact IC₅₀ values for each comparator not individually reported; 5-isopropoxy identified as optimal) |
| Quantified Difference | ≥10-fold improvement over less hydrophobic C5-substituents |
| Conditions | In vitro XO enzyme inhibition assay; structure–activity relationship analysis |
Why This Matters
For projects targeting xanthine oxidase or related purine metabolism enzymes, the 5-isopropoxy motif is a validated potency-enhancing pharmacophore, making ethyl 5-isopropoxy-1H-indole-2-carboxylate the preferred synthetic entry point over other 5-substituted or unsubstituted indole-2-carboxylate esters.
